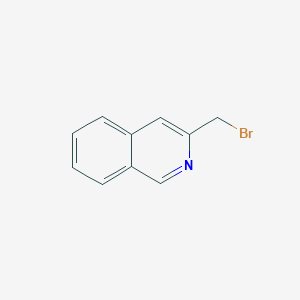

3-(Bromomethyl)isoquinoline

Description

Role as a Privileged Synthetic Intermediate in Complex Molecule Construction

The utility of 3-(bromomethyl)isoquinoline as a synthetic intermediate stems from the reactivity of its bromomethyl group. This functional group makes the compound an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the isoquinoline (B145761) motif into a wide variety of molecular scaffolds.

The synthesis of this compound can be achieved through the bromination of 3-methylisoquinoline (B74773). thieme-connect.de A common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide (DBPO) in a solvent such as carbon tetrachloride. thieme-connect.de

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN chemicalbook.comalfa-chemistry.com |

| Molecular Weight | 222.08 g/mol chemicalbook.comalfa-chemistry.com |

| CAS Number | 54804-44-3 chemicalbook.com |

| Boiling Point | 322.1±17.0 °C (Predicted) chemicalbook.com |

| Density | 1.518±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 3.85±0.30 (Predicted) chemicalbook.com |

Note: Some physical properties are predicted values.

The reactivity of the bromomethyl group allows for its displacement by a variety of nucleophiles, including amines, alcohols, and carbanions. This versatility has been exploited in the synthesis of numerous complex molecules. For instance, it is a key building block in the preparation of certain pharmaceutical intermediates and other functionally rich organic compounds.

Significance within the Broader Isoquinoline Alkaloid and Heterocyclic Chemistry Landscape

The isoquinoline nucleus is a fundamental structural motif found in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activity. thieme-connect.descripps.eduresearchgate.net These include well-known compounds such as morphine and papaverine. thieme-connect.de The development of synthetic routes to access novel isoquinoline derivatives is therefore a major focus of medicinal chemistry and drug discovery.

This compound serves as a crucial precursor for the synthesis of a diverse range of substituted isoquinolines. Its ability to undergo facile substitution reactions allows for the introduction of various functionalities at the 3-position of the isoquinoline ring system. This has led to the creation of libraries of novel compounds for biological screening.

One notable application is in the synthesis of N(2)-arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides, which have shown anti-tubercular activity. nih.gov In this synthesis, a related starting material, 2-(bromomethyl)-3-(cyanomethyl)-1,4-dimethoxynaphthalene, reacts with anilines to form the complex isoquinoline derivatives. nih.gov This highlights the importance of the bromomethyl group in facilitating the construction of these intricate structures.

Furthermore, the strategic importance of this compound extends to the synthesis of various heterocyclic systems. Its reactions are not limited to simple substitutions; it can participate in more complex tandem reactions and cyclizations to build fused heterocyclic frameworks. For example, it is a reactant in the synthesis of 11H-indolo[3,2-c]isoquinolin-5-amines, which involves a base-promoted N-alkylation followed by a tandem cyclization. nih.gov

The versatility of this compound and its derivatives makes them indispensable tools for organic chemists engaged in the synthesis of complex natural products, novel pharmaceuticals, and advanced materials. The ability to readily introduce the isoquinoline scaffold into diverse molecular architectures ensures its continued importance in the field of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSPMUDWTDIMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476527 | |

| Record name | 3-(BROMOMETHYL)ISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54804-44-3 | |

| Record name | 3-(BROMOMETHYL)ISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl Isoquinoline

Direct Bromination Strategies from Methyl-Substituted Isoquinolines

The most common and direct pathway to 3-(bromomethyl)isoquinoline begins with 3-methylisoquinoline (B74773). chemicalbook.com This approach leverages the increased reactivity of the methyl group's benzylic protons, allowing for selective bromination under specific reaction conditions.

Radical-initiated bromination is the premier method for converting 3-methylisoquinoline into this compound. This reaction, often referred to as the Wohl-Ziegler reaction, selectively targets the benzylic position of the methyl group over the aromatic isoquinoline (B145761) ring system. wikipedia.orgmasterorganicchemistry.com The process relies on a free radical chain mechanism.

The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS). wikipedia.org NBS is a convenient and solid source of bromine that, under reaction conditions, maintains a low concentration of molecular bromine (Br₂) and the bromine radical (Br•), which is the active brominating species. masterorganicchemistry.comblogspot.com This low concentration is crucial for minimizing competitive side reactions, such as the electrophilic addition of bromine to the isoquinoline ring. masterorganicchemistry.com

The reaction is initiated by a radical initiator. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating or irradiation with light to generate radicals. wikipedia.orgliberty.edu These radicals then abstract a hydrogen atom from the methyl group of 3-methylisoquinoline, forming a resonance-stabilized benzylic radical. This intermediate readily reacts with molecular bromine to yield the this compound product and a new bromine radical, thus propagating the chain reaction. blogspot.com

The reaction is typically carried out in a non-polar aprotic solvent, such as carbon tetrachloride (CCl₄) or benzene, under reflux conditions. blogspot.comresearchgate.net

Table 1: Typical Reagents and Conditions for Radical Bromination of 3-Methylisoquinoline

| Component | Role | Common Examples |

| Substrate | Starting Material | 3-Methylisoquinoline |

| Brominating Agent | Bromine Source | N-Bromosuccinimide (NBS) wikipedia.org |

| Initiator | Radical Starter | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide wikipedia.org |

| Solvent | Reaction Medium | Carbon Tetrachloride (CCl₄), Benzene researchgate.net |

| Energy Source | Initiation/Reaction | Heat (reflux), UV light researchgate.net |

Indirect Approaches to Introduce the Bromomethyl Moiety onto Isoquinoline Scaffolds

An alternative to direct bromination is the synthesis of this compound from a precursor that already possesses a functional group at the 3-position, which can be chemically converted to a bromomethyl group. A primary example of this strategy is the conversion of isoquinolin-3-ylmethanol (B183371). chemicalbook.com

This method involves a nucleophilic substitution reaction where the hydroxyl group (-OH) of isoquinolin-3-ylmethanol, a poor leaving group, is first converted into a better leaving group that is subsequently displaced by a bromide ion.

Various reagents are effective for this transformation. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can directly convert the primary alcohol into the corresponding alkyl bromide. Another common method involves using a strong acid like hydrobromic acid (HBr). In this case, the acid protonates the hydroxyl group, forming a good leaving group (water), which is then displaced by the bromide ion.

Table 2: Common Reagents for Converting Alcohols to Alkyl Bromides

| Reagent | Byproducts | General Conditions |

| Phosphorus Tribromide (PBr₃) | H₃PO₃ (Phosphorous Acid) | Typically used with primary or secondary alcohols; often in an ether or with pyridine. |

| Thionyl Bromide (SOBr₂) | SO₂ (Sulfur Dioxide), HBr (Hydrogen Bromide) | Reaction can be driven by the escape of gaseous byproducts. |

| Hydrobromic Acid (HBr) | H₂O (Water) | Strong acid conditions; works well for primary alcohols that are stable to acid. |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | O=PPh₃ (Triphenylphosphine oxide), CHBr₃ (Bromoform) | Known as the Appel reaction; proceeds under mild, neutral conditions. |

This indirect route is particularly useful if isoquinolin-3-ylmethanol is more readily available or more economically viable than 3-methylisoquinoline, or if the conditions required for radical bromination are incompatible with other functional groups present on the molecule.

Regioselectivity Considerations in the Synthesis of this compound

Regioselectivity is a critical consideration in the synthesis of this compound, ensuring that the bromine atom is introduced at the desired position. When starting from 3-methylisoquinoline, the primary challenge is to achieve selective bromination of the methyl group (benzylic bromination) while avoiding bromination of the aromatic isoquinoline ring (electrophilic aromatic substitution).

The choice of reaction conditions is paramount in controlling the outcome. researchgate.net

Radical Conditions : The use of N-Bromosuccinimide with a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent favors the radical pathway. wikipedia.orgblogspot.com This is because the benzylic C-H bonds of the methyl group are weaker than the aromatic C-H bonds of the ring. Furthermore, the benzylic radical intermediate formed upon hydrogen abstraction is significantly stabilized by resonance with the entire isoquinoline ring system, making this pathway kinetically favorable.

Electrophilic Conditions : In contrast, using a Lewis acid catalyst (like FeBr₃) with molecular bromine (Br₂) in the absence of a radical initiator would promote electrophilic aromatic substitution. Under these conditions, the bromine is polarized by the catalyst, making it a strong electrophile that attacks the electron-rich aromatic ring. The substitution pattern on the isoquinoline ring would be directed by the electronic effects of the nitrogen atom and the methyl group.

Therefore, the high regioselectivity for the formation of this compound via the Wohl-Ziegler reaction is a direct consequence of employing conditions that exclusively promote a free-radical mechanism over an electrophilic one. masterorganicchemistry.com

Table 3: Comparison of Conditions for Selective Bromination

| Feature | Benzylic Bromination (Radical) | Aromatic Bromination (Electrophilic) |

| Target Site | C-H bond of the alkyl substituent | C-H bond of the aromatic ring |

| Reagents | NBS, Radical Initiator (AIBN, Peroxide) wikipedia.org | Br₂, Lewis Acid (e.g., FeBr₃) |

| Solvent | Non-polar (e.g., CCl₄) researchgate.net | Can vary, often halogenated solvents |

| Mechanism | Free-radical chain reaction blogspot.com | Electrophilic aromatic substitution |

| Key Intermediate | Resonance-stabilized benzylic radical | Sigma complex (arenium ion) |

Chemical Reactivity and Derivatization Strategies of 3 Bromomethyl Isoquinoline

Nucleophilic Substitution Reactions at the Benzylic Bromide Center

The primary mode of reactivity for 3-(bromomethyl)isoquinoline is the nucleophilic substitution of the bromide ion. The benzylic position of the bromomethyl group makes it an excellent electrophile for a wide range of nucleophiles. This reactivity is a cornerstone for the derivatization of the 3-position of the isoquinoline (B145761) ring system.

Formation of Aminated, Thiolated, and Alkoxylated Isoquinoline Derivatives

A variety of nitrogen, sulfur, and oxygen nucleophiles readily displace the bromide to furnish aminated, thiolated, and alkoxylated isoquinoline derivatives, respectively. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures.

Aminated Derivatives: Primary and secondary amines react with this compound to yield the corresponding 3-(aminomethyl)isoquinolines. These reactions are fundamental in the synthesis of more complex molecules, including those with potential biological activity. For instance, the reaction with primary amines is a key step in the synthesis of N-substituted benz[g]isoquinoline-3,5,10(2H)-triones. researchgate.net

| Nucleophile (Amine) | Reagent/Conditions | Product | Reference(s) |

| Primary Amine | Varies | N-Substituted 3-(aminomethyl)isoquinoline | researchgate.net |

| Acetamidine HCl | K₂CO₃, DMF, rt | 3-((1-Iminoethylamino)methyl)isoquinoline derivative | researchgate.net |

Thiolated Derivatives: Thiols and their corresponding thiolates are effective nucleophiles for the substitution of the benzylic bromide, leading to the formation of thioethers. These reactions are generally efficient and proceed under mild conditions.

| Nucleophile (Thiol) | Reagent/Conditions | Product | Reference(s) |

| Thiol | Base (e.g., NaH), THF | 3-(Alkylthiomethyl)isoquinoline or 3-(Arylthiomethyl)isoquinoline | rsc.org |

Alkoxylated Derivatives: Alkoxides and phenoxides react with this compound to form ether linkages. These reactions provide access to a range of 3-(alkoxymethyl)- and 3-(aryloxymethyl)isoquinoline derivatives.

| Nucleophile (Alkoxide/Phenoxide) | Reagent/Conditions | Product | Reference(s) |

| Sodium Alkoxide | Polar aprotic solvent (e.g., DMF) | 3-(Alkoxymethyl)isoquinoline | mdpi.com |

| Potassium Phenoxide | Polar aprotic solvent (e.g., DMSO) | 3-(Phenoxymethyl)isoquinoline | mdpi.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

While direct cross-coupling of the benzylic bromide in this compound is less common than with aryl halides, the bromomethyl group serves as a precursor to organometallic reagents that can participate in various transition metal-catalyzed cross-coupling reactions. This two-step strategy significantly broadens the scope of accessible derivatives.

Suzuki-Miyaura Coupling Analogues and Related Methodologies

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide. In the context of this compound, the strategy involves converting the bromomethyl group into a boronic ester. This 3-(isoquinolylmethyl)boronic ester can then undergo a Suzuki-Miyaura coupling with various aryl or vinyl halides to form a new carbon-carbon bond.

| Reaction Name | Strategy | Typical Catalysts/Reagents | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Conversion of this compound to a boronic ester, followed by coupling with an aryl/vinyl halide. | 1. Bis(pinacolato)diboron, base, Pd catalyst. 2. Aryl/vinyl halide, Pd catalyst, base. | 3-(Arylmethyl)isoquinoline or 3-(Vinylmethyl)isoquinoline | nih.govnih.govwikipedia.org |

Other Cross-Coupling Strategies Employing the Bromomethyl Group

Similar to the Suzuki-Miyaura approach, the bromomethyl group can be converted into other organometallic species suitable for different cross-coupling reactions.

Kumada and Negishi Coupling Analogues: The formation of a Grignard reagent from this compound by reaction with magnesium allows for subsequent Kumada coupling with aryl or vinyl halides, catalyzed by nickel or palladium complexes. ambeed.comwikipedia.orgorganic-chemistry.org Similarly, conversion to an organozinc reagent enables Negishi coupling. wikipedia.orgorganic-chemistry.org These methods provide alternative routes to carbon-carbon bond formation at the benzylic position.

| Reaction Name | Strategy | Typical Catalysts/Reagents | Product Type | Reference(s) |

| Kumada Coupling | Formation of a Grignard reagent from this compound, followed by coupling with an aryl/vinyl halide. | 1. Mg. 2. Aryl/vinyl halide, Ni or Pd catalyst. | 3-(Arylmethyl)isoquinoline or 3-(Vinylmethyl)isoquinoline | ambeed.comnih.gov |

| Negishi Coupling | Formation of an organozinc reagent from this compound, followed by coupling with an aryl/vinyl halide. | 1. Zn. 2. Aryl/vinyl halide, Pd or Ni catalyst. | 3-(Arylmethyl)isoquinoline or 3-(Vinylmethyl)isoquinoline | wikipedia.orgorganic-chemistry.org |

Oxidation Pathways of the Bromomethyl Moiety

The bromomethyl group of this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. The choice of oxidizing agent and reaction conditions determines the final oxidation state.

Oxidation to Isoquinoline-3-carboxaldehyde: Mild oxidizing agents can selectively convert the bromomethyl group to an aldehyde. Reagents such as selenium dioxide (SeO₂) have been employed for this transformation. thieme-connect.degoogle.com Another effective reagent for this conversion is the Dess-Martin periodinane (DMP), which is known for its mildness and selectivity in oxidizing primary alcohols (which can be formed in situ via hydrolysis of the bromide) to aldehydes. mdpi.comorgsyn.orgresearchgate.net

| Oxidizing Agent | Typical Conditions | Product | Reference(s) |

| Selenium Dioxide (SeO₂) | Heating | Isoquinoline-3-carboxaldehyde | thieme-connect.degoogle.com |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Isoquinoline-3-carboxaldehyde | mdpi.comorgsyn.orgresearchgate.net |

Oxidation to Isoquinoline-3-carboxylic Acid: Stronger oxidizing agents can further oxidize the bromomethyl group, or the intermediate aldehyde, to the corresponding carboxylic acid.

| Oxidizing Agent | Typical Conditions | Product | Reference(s) |

| Potassium Permanganate (KMnO₄) | Acidic or basic conditions | Isoquinoline-3-carboxylic acid | mdpi.com |

Reduction Pathways Leading to Methylisoquinoline Derivatives

The bromomethyl group can be reduced to a methyl group, providing a route to 3-methylisoquinoline (B74773) and its derivatives. This transformation can be achieved through various reductive methods.

Catalytic Hydrogenolysis: A common method for the reduction of benzylic halides is catalytic hydrogenation. In the presence of a palladium catalyst and a source of hydrogen, the carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond.

| Reducing Agent/System | Catalyst | Typical Conditions | Product | Reference(s) |

| H₂ | Pd/C | Solvent (e.g., EtOH), rt | 3-Methylisoquinoline | thieme-connect.de |

Hydride Reductants: Reagents like tributyltin hydride (Bu₃SnH) are also effective for the radical-mediated reduction of alkyl halides to the corresponding alkanes. soton.ac.ukpearson.com While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the bromomethyl group, they may also affect other functional groups within the molecule. rsc.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce alkyl halides directly but can be used in combination with transition metal salts. researchgate.net

| Reducing Agent | Typical Conditions | Product | Reference(s) |

| Tributyltin Hydride (Bu₃SnH) | AIBN (initiator), Toluene, reflux | 3-Methylisoquinoline | soton.ac.ukpearson.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | 3-Methylisoquinoline | rsc.org |

Mechanistic Investigations of Transformations Involving 3 Bromomethyl Isoquinoline

Elucidation of Reaction Mechanisms for Bromination of Precursors

The synthesis of 3-(bromomethyl)isoquinoline typically proceeds through the bromination of its precursor, 3-methylisoquinoline (B74773). The elucidation of the mechanism of this benzylic-like bromination is critical for controlling the reaction's selectivity and yield.

Free-Radical Chain Mechanisms

The bromination of 3-methylisoquinoline to afford this compound is widely understood to proceed via a free-radical chain mechanism, particularly when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This mechanism is analogous to the well-established free-radical halogenation of alkanes and benzylic hydrocarbons. The process can be dissected into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in molecular bromine, generating a bromine radical (Br•). This step requires an input of energy, typically in the form of heat or UV light.

Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 3-methylisoquinoline. This abstraction occurs at the benzylic-like position due to the resonance stabilization of the resulting 3-(isocuinolinomethyl) radical. The stability of this radical intermediate is a key factor driving the selectivity of the reaction for the methyl group rather than the aromatic ring. The newly formed radical then reacts with a molecule of Br₂ (which can be present in low concentrations from the reaction of HBr with NBS) to yield this compound and a new bromine radical, which can then continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, the combination of a bromine radical with a 3-(isocuinolinomethyl) radical, or the dimerization of two 3-(isocuinolinomethyl) radicals.

The selectivity of this reaction for the methyl group is a direct consequence of the lower bond dissociation energy of the benzylic C-H bonds compared to the aromatic C-H bonds, leading to the preferential formation of the more stable benzylic-type radical.

Mechanistic Studies of Nucleophilic Displacement Reactions

The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, depending on the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.

The benzylic-like nature of the carbon bearing the bromine in this compound suggests that both SN1 and SN2 pathways are plausible. The primary nature of the substrate would typically favor an SN2 mechanism, involving a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. This concerted mechanism's rate is dependent on the concentrations of both the substrate and the nucleophile.

However, the potential for the formation of a resonance-stabilized carbocation intermediate (the 3-(isoquinolinomethyl) cation) could allow for an SN1 pathway, particularly with weak nucleophiles and in polar protic solvents. In this two-step mechanism, the rate-determining step is the unimolecular dissociation of the C-Br bond to form the carbocation, which is then rapidly attacked by the nucleophile. This pathway would lead to a racemic mixture if the starting material were chiral.

Kinetic studies are essential to distinguish between these mechanisms. For instance, a second-order rate law would support an SN2 mechanism, while a first-order rate law would be indicative of an SN1 pathway.

Below is a hypothetical data table illustrating the expected kinetic behavior for the reaction of this compound with different nucleophiles, which could be used to infer the operative mechanism.

| Nucleophile | Solvent | Relative Rate | Proposed Mechanism |

|---|---|---|---|

| CN⁻ | DMSO | High | SN2 |

| CH₃COO⁻ | Acetic Acid | Moderate | Likely SN2 with some SN1 character |

| H₂O | Water | Low | SN1 |

| (CH₃)₃N | Acetonitrile (B52724) | High | SN2 |

Insights into Organometallic-Mediated Transformations

This compound can also serve as a substrate in organometallic-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are particularly relevant.

The general mechanism for a palladium-catalyzed cross-coupling reaction, for instance, a Suzuki-Miyaura coupling with an organoboron reagent (R-B(OR)₂), involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. This step often requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligands on the palladium catalyst, the choice of base, and the reaction solvent can all significantly influence the efficiency and outcome of these transformations. Mechanistic studies in this area often focus on identifying the rate-determining step and understanding the role of each component in the catalytic cycle.

Computational and Experimental Approaches for Reaction Pathway Elucidation

To gain deeper insights into the mechanisms of reactions involving this compound, a combination of computational and experimental techniques is often employed.

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This allows for the determination of activation energies, which can be used to predict reaction rates and selectivities. For example, DFT calculations could be used to compare the energy barriers for the SN1 and SN2 pathways in a nucleophilic substitution reaction of this compound, thereby predicting which mechanism is more favorable under specific conditions.

A hypothetical table of DFT-calculated activation energies for a reaction of this compound is presented below.

| Reaction Pathway | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 with CN⁻ | DMSO | 15.2 |

| SN1 (C-Br cleavage) | Water | 22.5 |

| Oxidative Addition to Pd(0) | Toluene | 18.7 |

Experimental Approaches (e.g., Isotopic Labeling): Isotopic labeling is a classic experimental technique for elucidating reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), it is possible to track the fate of that atom throughout the reaction. Furthermore, the measurement of kinetic isotope effects (KIEs) can provide valuable information about the transition state of the rate-determining step. For instance, a significant primary KIE upon deuteration of the methyl group in 3-methylisoquinoline would provide strong evidence for the C-H bond cleavage being involved in the rate-determining step of the bromination reaction. Similarly, isotopic labeling of the nucleophile or the leaving group in a substitution reaction can help to clarify the details of the mechanism.

Applications of 3 Bromomethyl Isoquinoline in Advanced Chemical Synthesis

Building Block for the Assembly of Complex Organic Scaffolds

The utility of 3-(Bromomethyl)isoquinoline as a foundational component for constructing larger, more complex organic scaffolds is a cornerstone of its application in modern synthesis. The presence of the benzylic bromide makes the methylene (B1212753) group highly susceptible to nucleophilic substitution, enabling chemists to readily attach the isoquinoline-3-ylmethyl moiety to a diverse range of molecular frameworks.

This reactivity is frequently exploited in alkylation reactions where various nucleophiles, including carbanions, amines, thiols, and phenols, can displace the bromide to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building molecular complexity. For instance, the reaction of this compound with the sodium salt of diethyl malonate introduces a functionalized two-carbon chain at the 3-position, creating a product ripe for further chemical manipulation into more elaborate carbocyclic or heterocyclic systems.

Moreover, its role extends to the synthesis of macrocycles and other sterically demanding structures. By carefully selecting reaction partners with multiple nucleophilic sites, chemists can orchestrate cyclization reactions where this compound serves as a rigid linker or a key component of the final ring structure. This approach is invaluable for creating novel host-guest systems, molecular sensors, and materials with unique photophysical properties.

Precursor in Medicinal Chemistry for Novel Drug Candidates

The isoquinoline (B145761) nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic pharmaceuticals. This compound serves as a crucial precursor for a variety of these novel drug candidates, allowing for the systematic exploration of structure-activity relationships (SAR).

Development of Isoquinoline-Based Pharmaceutical Agents

Researchers have utilized this compound to synthesize derivatives with a wide spectrum of pharmacological activities. A notable application is in the development of potential analgesic and anti-inflammatory agents. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of the corresponding boronate ester, or by direct alkylation of phenolic compounds, novel biaryl and ether-linked isoquinoline derivatives have been prepared. These compounds have been shown in preclinical studies to exhibit significant biological effects, providing a pathway to new classes of non-opioid pain relievers and anti-inflammatory drugs.

The general synthetic scheme involves the reaction of this compound with a nucleophilic partner, which can be a phenol, amine, or thiol, to introduce diverse functionalities aimed at optimizing biological activity and pharmacokinetic properties.

Table 1: Examples of Bioactive Compounds Synthesized from this compound Derivatives

| Reactant | Resulting Compound Class | Potential Therapeutic Application |

|---|---|---|

| 4-Hydroxyacetanilide | Ether-linked Isoquinoline | Analgesic, Anti-inflammatory |

| 2-Mercaptobenzimidazole | Thioether-linked Isoquinoline | Antimicrobial, Anticancer |

| Piperazine | N-alkylated Isoquinoline | CNS Agents, Antipsychotics |

Role in the Synthesis of Compounds Targeting Biological Pathways

The strategic use of this compound allows for the design of molecules that target specific biological pathways implicated in disease. A significant area of research is the development of kinase inhibitors, which are crucial in cancer therapy. The isoquinoline scaffold can be designed to fit into the ATP-binding pocket of various kinases. By using this compound as a starting material, medicinal chemists can append various side chains designed to interact with specific amino acid residues within the kinase active site, thereby enhancing potency and selectivity.

For example, the isoquinoline-3-ylmethyl group can be attached to other heterocyclic cores known to interact with the hinge region of kinases. This modular approach accelerates the discovery of new lead compounds for kinases implicated in proliferative diseases. Similarly, this building block is used to synthesize ligands for G-protein coupled receptors (GPCRs) and ion channels, demonstrating its broad applicability in targeting critical biological pathways.

Application in the Construction of Functionalized Heterocyclic Systems

Beyond its use in appending the isoquinoline motif to other molecules, this compound is a valuable precursor for constructing novel fused and linked heterocyclic systems. The reactive bromomethyl group can participate in cyclization reactions to form new rings.

A compelling example is its reaction with bifunctional nucleophiles like thiourea (B124793). In a reaction analogous to the well-known Hantzsch thiazole (B1198619) synthesis, this compound can react with thiourea to initially form an isothiouronium salt. Subsequent intramolecular cyclization and aromatization can lead to the formation of a thiazolo[4,3-a]isoquinolinium system. This creates a novel, rigid, polycyclic aromatic scaffold that can be further functionalized. Such fused systems are of great interest in materials science for their potential electronic and photophysical properties, as well as in medicinal chemistry as unique pharmacophores.

Table 2: Synthesis of Fused Heterocycles from this compound

| Reagent | Intermediate | Final Heterocyclic System |

|---|---|---|

| Thiourea | S-(Isoquinolin-3-ylmethyl)isothiouronium bromide | Thiazolo[4,3-a]isoquinolinium |

| 2-Aminothiophenol | N-(2-mercaptophenyl)-1-(isoquinolin-3-yl)methanamine | Dihydrobenzothiazino[3,2-b]isoquinoline |

Strategic Utility in Total Synthesis of Natural Products and Analogues

The total synthesis of complex natural products represents a pinnacle of achievement in organic chemistry, and this compound provides a strategic entry point for constructing the core structures of certain alkaloids. Its utility is particularly evident in the synthesis of marine alkaloids, which often possess intricate, polycyclic frameworks and significant biological activity.

A prime example is its application in synthetic strategies targeting the lamellarin family of alkaloids. Lamellarins are marine-derived natural products known for their potent cytotoxic activity against various cancer cell lines, anti-HIV properties, and inhibition of topoisomerase I. The core structure of many lamellarins features a pyrrolo[2,1-a]isoquinoline (B1256269) system. Synthetic routes developed by research groups, such as that of Iwao and co-workers, have utilized intermediates that can be conceptually derived from the reaction of a 3-halomethylisoquinoline derivative with a substituted pyrrole (B145914).

In these synthetic campaigns, the this compound fragment serves as the "eastern" portion of the target molecule. It is typically coupled with a highly functionalized pyrrole or a precursor thereof. This key bond-forming event establishes the foundational carbon skeleton of the lamellarin core, which is then elaborated through subsequent cyclization and functional group manipulation steps to complete the synthesis of these complex and medicinally important natural products. The ability to introduce the entire isoquinoline moiety in a single, efficient step highlights the strategic importance of this compound in the challenging field of natural product synthesis.

Advanced Analytical and Spectroscopic Characterization in Research of 3 Bromomethyl Isoquinoline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized derivatives of 3-(bromomethyl)isoquinoline. These techniques probe the molecular framework at the atomic level, providing detailed information on connectivity, chemical environment, and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and type of protons and carbons, two-dimensional (2D) NMR experiments are often crucial for assembling the complete molecular structure of complex isoquinoline (B145761) derivatives. nih.gov

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative where the bromomethyl group has been substituted by a nucleophile containing a protonated alkyl chain, COSY would reveal the correlations between the methylene (B1212753) protons of the former bromomethyl group and adjacent protons in the newly introduced substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, the protons of the methylene group at position 3 would show an HMBC correlation to carbons C3 and C4 of the isoquinoline ring, confirming the position of substitution.

Table 1: Representative 2D-NMR Data for a Hypothetical Derivative: 3-(Azidomethyl)isoquinoline

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC | Correlated Protons (¹H) via COSY |

| H-1 (s, 9.35 ppm) | C-1 (152.5 ppm) | C-8a, C-3 | - |

| H-4 (s, 7.80 ppm) | C-4 (120.1 ppm) | C-5, C-8a, C-3, -CH₂- | - |

| H-5 (d, 8.10 ppm) | C-5 (128.9 ppm) | C-4, C-7, C-8a | H-6 |

| H-6 (t, 7.65 ppm) | C-6 (127.5 ppm) | C-5, C-8 | H-5, H-7 |

| H-7 (t, 7.75 ppm) | C-7 (130.3 ppm) | C-5, C-8a | H-6, H-8 |

| H-8 (d, 7.95 ppm) | C-8 (127.8 ppm) | C-6, C-4a | H-7 |

| -CH₂- (s, 4.80 ppm) | -CH₂- (52.1 ppm) | C-3, C-4 | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

In the study of this compound derivatives, HRMS is used to confirm the successful incorporation of substituents and the loss of the bromine atom. The comparison between the calculated exact mass for a proposed structure and the experimentally found mass provides strong evidence for the compound's identity. mdpi.com

Table 2: Example of HRMS Data for a Synthesized Isoquinoline Derivative

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 3-(Phenoxymethyl)isoquinoline | C₁₆H₁₄NO | 236.1070 | 236.1075 |

| 3-(Thiocyanatomethyl)isoquinoline | C₁₁H₈N₂S | 201.0481 | 201.0479 |

| 1-(Isoquinolin-3-ylmethyl)piperidine | C₁₅H₁₉N₂ | 227.1543 | 227.1548 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. irphouse.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption range. nist.gov

In the analysis of this compound derivatives, FTIR is used to monitor the reaction progress and confirm the introduction of new functional groups. For example, the disappearance of the C-Br stretching vibration and the appearance of new bands, such as a C=O stretch for an ester or amide, an O-H stretch for an alcohol, or a C≡N stretch for a nitrile, provides clear evidence of a successful substitution reaction. researchgate.netacs.org The characteristic absorptions of the isoquinoline ring itself, such as C=C and C=N stretching vibrations, are also observed. irphouse.com

Table 3: Characteristic FTIR Absorption Frequencies for this compound and a Derivative

| Functional Group | Vibration Type | This compound (cm⁻¹) | 3-(Acetoxymethyl)isoquinoline (cm⁻¹) |

| Aromatic C-H | Stretch | 3050-3100 | 3050-3100 |

| Aromatic C=C/C=N | Stretch | 1580-1620 | 1580-1620 |

| Aliphatic C-H | Stretch | 2920-2980 | 2930-2990 |

| Carbonyl C=O | Stretch | - | ~1740 |

| C-O | Stretch | - | ~1230 |

| C-Br | Stretch | ~650 | - |

Chromatographic Methods for Isolation and Purity Assessment in Reaction Studies

Chromatographic techniques are essential for separating the desired product from unreacted starting materials, byproducts, and catalysts. They are also the primary methods for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is the gold standard for determining the purity of synthesized compounds in pharmaceutical and chemical research.

In the context of this compound derivatives, a reversed-phase HPLC method is typically developed. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. researchgate.net The purity of the synthesized derivative is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for Purity Analysis of an Isoquinoline Derivative

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Typical Retention Time | 8-15 minutes |

| Purity Acceptance Criteria | >95% |

Advanced Thermal Analysis Techniques for Solid-State Research of Derivatives (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature. These methods are crucial for characterizing the solid-state properties of drug candidates and materials, including polymorphism, stability, and melting behavior. nih.gov

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl It is widely used to determine the melting point, enthalpy of fusion, and to study phase transitions and polymorphism in solid samples of isoquinoline derivatives. science.govmdpi.com A sharp, well-defined melting endotherm on a DSC thermogram is often an indicator of a pure, crystalline compound. The presence of multiple thermal events could suggest impurities or the existence of different polymorphic forms. researchgate.net

Table 5: Illustrative DSC Data for a Crystalline Derivative of this compound

| Parameter | Value | Description |

| Onset of Melting | 145.5 °C | The temperature at which melting begins. |

| Peak Endotherm (Tₘ) | 148.2 °C | The temperature of maximum heat absorption, often reported as the melting point. |

| Enthalpy of Fusion (ΔHfus) | 25.8 kJ/mol | The heat required to melt the sample, related to the crystallinity of the material. |

| Heating Rate | 10 °C/min | Standard heating rate for analysis. |

| Atmosphere | Nitrogen (inert) | Prevents oxidative degradation during heating. |

Elemental Analysis for Stoichiometric Confirmation in Synthetic Research

Elemental analysis is a cornerstone technique in the synthetic chemistry of isoquinoline derivatives, providing fundamental confirmation of the empirical formula of a newly synthesized compound. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, serves as a crucial piece of evidence for the successful synthesis and purity of the target molecule, including this compound and its subsequent derivatives.

In the synthesis of novel isoquinoline derivatives, elemental analysis is routinely employed alongside spectroscopic methods to provide a comprehensive characterization of the final products. For instance, in the development of new fluorescent isoquinoline compounds, the structures of the synthesized molecules were rigorously confirmed by methods including IR, NMR, and elemental analysis. mdpi.com This multi-faceted approach ensures that the molecular structure is assigned with a high degree of confidence.

The following tables present elemental analysis data for a selection of isoquinoline derivatives from various research studies, illustrating the application of this technique in confirming their stoichiometry.

Table 1: Elemental Analysis Data for Various Isoquinoline Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 3-(4-Methoxybenzoyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1,2-dicarbonitrile | C₂₂H₁₇N₃O₂ | C, 74.35; H, 4.82; N, 11.82 | C, 74.36; H, 4.80; N, 11.85 | mdpi.com |

| 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione derivative | C₁₂H₁₀N₂O | C, 72.71; H, 5.08; N, 14.13 | C, 72.56; H, 5.23; N, 14.01 | mdpi.com |

| A pyrazolo[3,4-g]isoquinoline derivative | C₁₂H₁₁N₃O | C, 67.59; H, 5.20; N, 19.71 | C, 67.68; H, 5.27; N, 19.56 | mdpi.com |

| A substituted pyrimidothienoisoquinoline | C₁₈H₁₄N₄O₃ | C, 64.66; H, 4.22; N, 16.76 | C, 64.58; H, 4.12; N, 16.64 | mdpi.com |

The data presented in these tables highlight the precision of elemental analysis in confirming the elemental composition of complex heterocyclic structures. The close agreement between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis of the target isoquinoline derivatives. mdpi.commdpi.com

In the synthesis of a series of thieno[2,3-c]isoquinoline derivatives, elemental analysis was a key component of the characterization process. The satisfactory results, falling within the acceptable ±0.4% range of the calculated values, corroborated the proposed structures of the synthesized compounds. acs.org This underscores the indispensable role of elemental analysis in the rigorous structural elucidation of novel chemical entities in medicinal and materials chemistry research.

Theoretical and Computational Studies on 3 Bromomethyl Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.comarxiv.org By solving approximations of the Schrödinger equation, DFT methods can accurately predict a variety of molecular properties. mdpi.com For 3-(Bromomethyl)isoquinoline, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its optimized geometry and electronic characteristics. nih.govresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. researchgate.netscirp.org For isoquinoline (B145761) derivatives, the introduction of different substituents can significantly alter these energy levels and, consequently, the molecule's reactivity. nih.govscirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η).

These parameters provide a quantitative basis for predicting how this compound will interact with other reagents. For instance, the electrophilicity index helps to classify it as a potential electrophile in reactions.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.762 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.938 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.824 |

| Ionization Potential (I) | -EHOMO | 5.762 |

| Electron Affinity (A) | -ELUMO | 1.938 |

| Chemical Hardness (η) | (I - A) / 2 | 1.912 |

| Electronegativity (χ) | (I + A) / 2 | 3.850 |

| Electrophilicity Index (ω) | μ² / 2η | 3.876 |

Note: The values in the table are representative examples based on DFT calculations for related isoquinoline structures and serve to illustrate the typical output of such an analysis. researchgate.net

Molecular Modeling and Conformational Analysis of this compound and its Derived Molecules

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling encompasses a range of computational techniques used to predict and analyze the structures and dynamics of molecules. rsc.org For this compound and its derivatives, conformational analysis is crucial for understanding how the molecule can orient itself in space. nih.gov

The primary focus of conformational analysis for this molecule is the rotation around the single bond connecting the bromomethyl group to the isoquinoline ring. This rotation can lead to different spatial arrangements (conformers) with varying steric energies. youtube.com Techniques like Newman projections are used to visualize the conformers, such as the staggered and eclipsed forms. Computational methods, particularly molecular mechanics force fields (e.g., MMFF94) and semi-empirical methods, can be used to perform a systematic search of the potential energy surface to identify low-energy, stable conformers. nih.gov

For more complex molecules derived from this compound, molecular dynamics (MD) simulations provide a powerful tool to explore conformational space over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule behaves at a given temperature. mdpi.com This can reveal the most populated conformational states and the energy barriers between them, which is critical for understanding receptor binding or reaction dynamics. physchemres.org

| Conformer | Dihedral Angle (N-C3-C-Br) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 (most stable) | The bulky bromine atom is positioned opposite to the plane of the isoquinoline ring, minimizing steric hindrance. |

| Syn-clinal (Gauche) | ~±60° | 4.0 | The bromine atom is closer to the N1 atom of the isoquinoline ring, resulting in some steric strain. |

| Anticlinal | ~±120° | 6.0 | Intermediate energy state between gauche and eclipsed forms. |

| Syn-periplanar (Eclipsed) | ~0° | 21.0 (least stable) | The bromine atom eclipses the C4-H bond of the isoquinoline ring, leading to maximum steric repulsion. |

Note: The data presented is hypothetical, based on general principles of conformational analysis for substituted aromatic systems, illustrating potential energy differences between conformers.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Designed Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design to correlate the chemical structure of compounds with their biological activity. japsonline.comnih.gov For a series of analogs derived from this compound, QSAR studies can be used to build mathematical models that predict their activity, guiding the design of more potent compounds. nih.govjapsonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. physchemres.orgnih.gov These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules.

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points around the molecules.

CoMSIA provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting field values are correlated with biological activity using statistical methods like Partial Least Squares (PLS) regression. The quality of a 3D-QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A robust model will have high predictive power, indicated by a high r²pred value for an external test set of compounds. physchemres.org

The output of these studies is often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored, while a blue contour in an electrostatic map suggests that an electropositive group would increase activity. nih.gov These insights allow for the rational design of new analogs of this compound with improved therapeutic potential. mdpi.comnih.gov

| Model | Parameter | Value | Description |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.580 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.90 | Shows a strong correlation between molecular fields and activity. | |

| F-statistic | 54.42 | Indicates high statistical significance of the model. | |

| Standard Error of Estimate (SEE) | 0.13 | Represents the deviation between predicted and actual values. | |

| r²pred (External validation) | 0.99 | Demonstrates excellent predictive power for new compounds. | |

| CoMSIA | q² (Cross-validated r²) | 0.68 | Indicates robust internal model predictivity. |

| r² (Non-cross-validated r²) | 0.91 | Shows a very strong correlation between molecular fields and activity. | |

| F-statistic | 56.21 | Indicates high statistical significance of the model. | |

| Standard Error of Estimate (SEE) | 0.12 | Represents the deviation between predicted and actual values. | |

| r²pred (External validation) | 0.94 | Demonstrates strong predictive power for new compounds. |

Note: The statistical values are representative of successful 3D-QSAR studies on quinoline (B57606) and isoquinoline derivatives and illustrate the metrics used to validate the models. physchemres.orgnih.gov

Investigation of Reaction Pathways and Transition States via Computational Chemistry Methodologies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com For this compound, a key reaction of interest is nucleophilic substitution at the benzylic carbon, where the bromide ion acts as a leaving group. Computational methodologies can be used to map the entire reaction pathway, identifying key stationary points such as reactants, products, intermediates, and, most importantly, transition states. smu.edu

A transition state (TS) is a first-order saddle point on the potential energy surface (PES), representing the highest energy barrier that must be overcome for a reaction to proceed. marshall.eduucsb.edu Locating the precise geometry and energy of the TS is crucial for calculating the activation energy (Ea), which determines the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to optimize TS structures. marshall.edu Once located, a frequency calculation must be performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For the SN2 reaction of this compound with a nucleophile (e.g., ammonia (B1221849) or a cyanide ion), computational studies can model the backside attack of the nucleophile, the formation of the pentacoordinate transition state, and the departure of the bromide leaving group. sciforum.netq-chem.com By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. These calculations can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide a more realistic description of reactions in solution. sciforum.net

| Reaction Species | Description | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Acetonitrile (B52724) (PCM) |

|---|---|---|---|

| Reactants (R) | This compound + Nucleophile | 0.0 | 0.0 |

| Reactant Complex (RC) | Pre-reaction complex stabilized by non-covalent interactions. | -5.2 | -2.1 |

| Transition State (TS) | Highest energy point along the reaction coordinate. | +15.8 | +20.5 |

| Product Complex (PC) | Post-reaction complex between the product and leaving group. | -25.6 | -18.3 |

| Products (P) | Substituted isoquinoline + Bromide ion | -22.1 | -28.7 |

| Activation Energy (Ea) | Energy(TS) - Energy(R) | 15.8 | 20.5 |

Note: This table provides a hypothetical energy profile for an SN2 reaction involving this compound. The values are illustrative of typical computational results and demonstrate the effect of solvent on the reaction energetics. marshall.edusciforum.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-(Bromomethyl)isoquinoline while minimizing undesired byproducts?

- Methodological Answer : The synthesis of brominated isoquinoline derivatives often involves regioselective bromination or alkylation strategies. For example, fragment-based approaches (e.g., substituting at the 3-position of the isoquinoline ring) can be optimized using mild alkylation reagents (e.g., NBS in DMF) under controlled temperatures (0–25°C). Reaction progress should be monitored via TLC or HPLC to detect intermediates and byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Bromomethyl-substituted heterocycles are sensitive to heat and moisture. Based on analogous compounds (e.g., 1-(Bromomethyl)isoquinoline hydrobromide), storage below 4°C in amber vials under inert gas (argon/nitrogen) is recommended. Decomposition temperatures (e.g., 210°C for related derivatives) suggest avoiding prolonged exposure to room temperature during handling .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A combination of -NMR (to confirm bromomethyl proton signals at δ ~4.5–5.0 ppm), -NMR (to identify quaternary carbons), and high-resolution mass spectrometry (HRMS) is essential. Purity assessment requires HPLC with UV detection (λ = 254 nm) or UHPLC-Orbitrap-MS for trace impurity profiling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 reactions. Electrostatic potential maps may reveal electron-deficient regions at the bromomethyl group, guiding predictions of reactivity with nucleophiles like amines or thiols. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is advised .

Q. What strategies resolve contradictions in regioselectivity data for cross-coupling reactions involving bromomethyl-substituted isoquinolines?

- Methodological Answer : Conflicting regioselectivity in Suzuki-Miyaura couplings may arise from competing oxidative addition pathways. Systematic screening of catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) and bases (KCO vs. CsCO) under inert conditions can clarify optimal parameters. Comparative analysis of substituent electronic effects (e.g., Hammett plots) may rationalize discrepancies .

Q. How does the bromomethyl group influence the pharmacokinetic properties of isoquinoline-based drug candidates?

- Methodological Answer : The bromomethyl moiety enhances lipophilicity (logP), which can be quantified via shake-flask or chromatographic methods. In vitro assays (e.g., microsomal stability tests) assess metabolic susceptibility, while molecular docking studies predict interactions with targets like kinases or ABC transporters. Contrast with non-brominated analogs (e.g., methyl or hydrogen substituents) highlights structure-property relationships .

Q. What advanced chromatographic techniques address co-eluting impurities in this compound samples?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or quadrupole-time-of-flight (Q-TOF) MS improves resolution of co-eluting species. Gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) on C18 columns enhances separation. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) may be required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.